

Lasmiditan: A Paradigm Shift in Migraine Treatment with a Validated Non-Vasoconstrictive Profile

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Compound of Interest

Compound Name: *Lasmiditan*

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of **Lasmiditan** with traditional triptan-based migraine therapies, focusing on the validation of **Lasmiditan**'s non-vasoconstrictive profile in human studies. The data presented herein is intended to inform research and clinical development by highlighting the distinct pharmacological properties of **Lasmiditan**.

Executive Summary

Migraine is a debilitating neurological disorder often treated with triptans, a class of drugs effective in alleviating pain but limited by their vasoconstrictive properties, which pose risks for patients with or at risk for cardiovascular disease. **Lasmiditan**, a first-in-class selective serotonin 5-HT_{1F} receptor agonist, offers a novel therapeutic approach by targeting the trigeminal pain pathway without inducing vasoconstriction. This guide synthesizes data from preclinical and clinical human studies to validate the non-vasoconstrictive profile of **Lasmiditan**, comparing it with the known vasoconstrictive effects of triptans.

Mechanism of Action: A Tale of Two Receptors

The differing cardiovascular effects of **Lasmiditan** and triptans stem from their distinct receptor affinities.

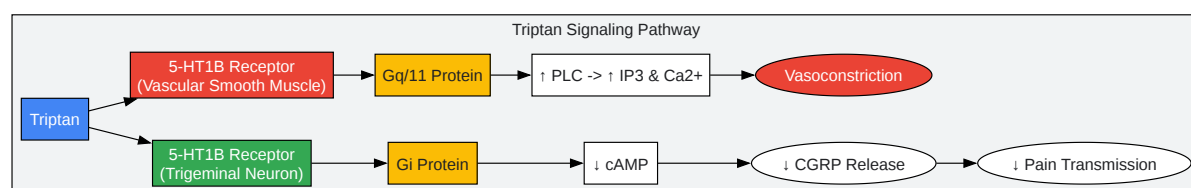
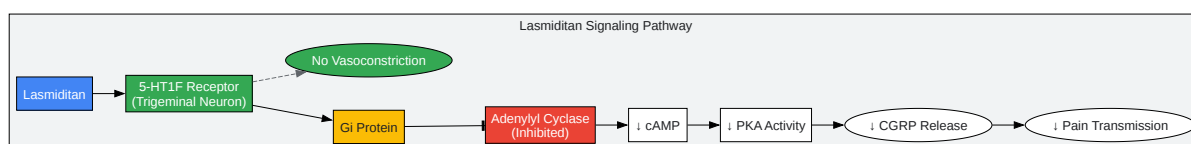
Lasmiditan's Targeted 5-HT_{1F} Receptor Agonism

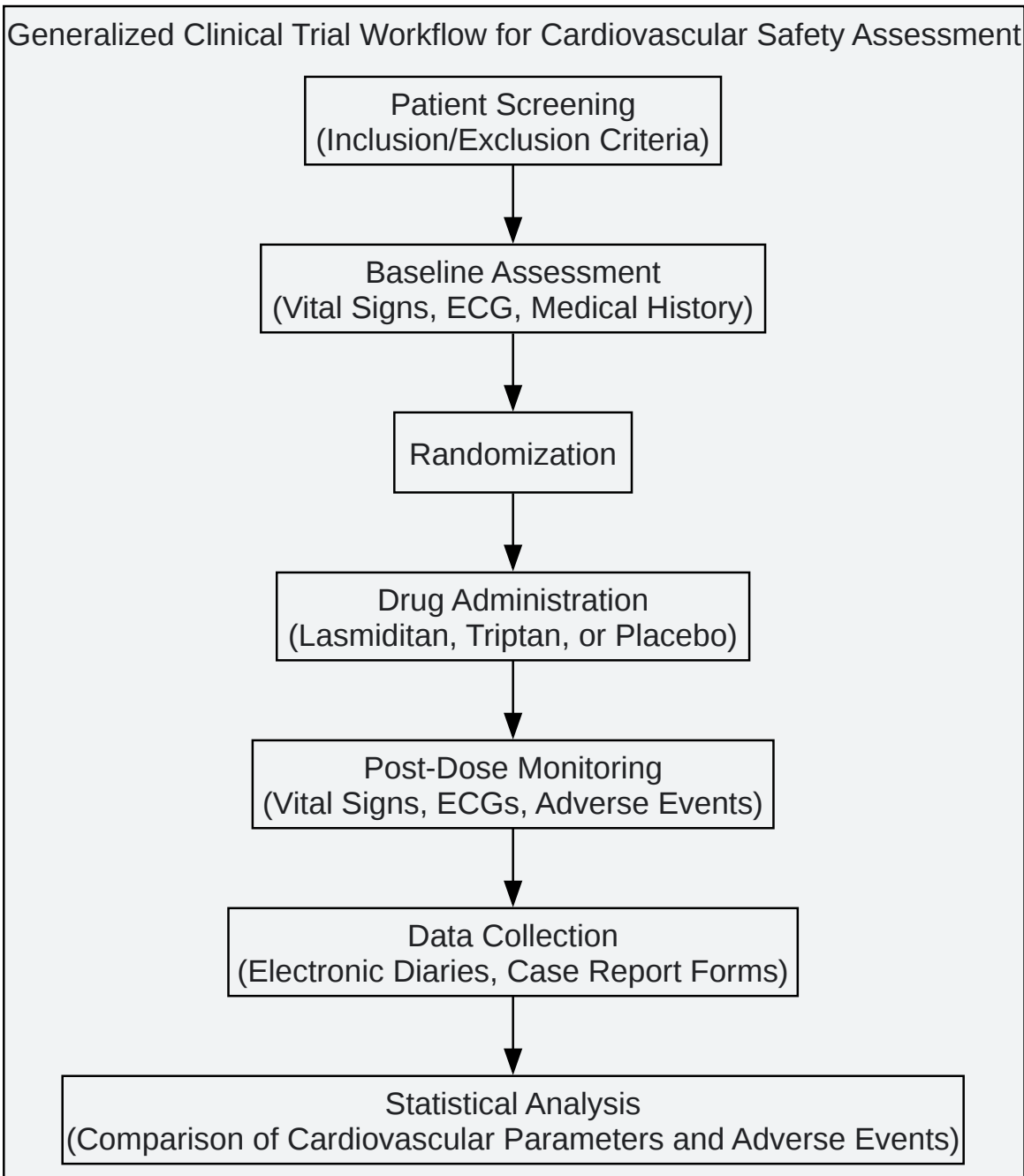
Lasmiditan's therapeutic action is mediated through its high affinity and selectivity for the 5-HT_{1F} receptor.[1][2] Activation of this receptor on trigeminal neurons inhibits the release of calcitonin gene-related peptide (CGRP), a key mediator of neurogenic inflammation and pain transmission in migraine.[1][3] Crucially, 5-HT_{1F} receptors are not predominantly located on vascular smooth muscle cells, thus their activation does not lead to vasoconstriction.[2][4]

Triptans' 5-HT_{1B}/1D Receptor-Mediated Vasoconstriction

In contrast, triptans exert their therapeutic effects, and their vasoconstrictive side effects, through agonism of 5-HT_{1B} and 5-HT_{1D} receptors.[5][6] While both receptor subtypes are involved in inhibiting CGRP release, 5-HT_{1B} receptors are also prominently expressed on the smooth muscle cells of cranial and coronary arteries.[5] Activation of these receptors by triptans leads to the contraction of these blood vessels.[5]

Signaling Pathway Diagrams





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